molecular formula C13H22N2O3S B3012308 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide CAS No. 731802-22-5

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No.: B3012308
CAS No.: 731802-22-5
M. Wt: 286.39
InChI Key: ACANRLKAGWEVIJ-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₂N₂O₃S and a molecular weight of 286.4 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with diethylamine and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
  • 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

3-Amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, which include an amino group, a sulfonamide moiety, and a propan-2-yloxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and interactions with various biological systems.

  • Molecular Formula : C₁₁H₁₈N₂O₃S
  • Molecular Weight : 258.34 g/mol
  • Structural Features : The compound contains an amino group (-NH2), a sulfonamide group (-SO2NH2), and an isopropoxy group (-OCH(CH3)2) .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cardiovascular parameters.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial for the growth and replication of bacteria. Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action involves the inhibition of specific enzymes involved in bacterial metabolism. By binding to the active sites of these enzymes, the compound can effectively disrupt bacterial growth .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, although specific PK data are still under investigation .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of sulfonamide derivatives, including this compound:

  • Cardiovascular Effects : A study examining the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts demonstrated that certain derivatives could significantly alter perfusion pressure. Although specific data for this compound were not detailed, it suggests potential cardiovascular implications .
    Compound NameDoseEffect on Perfusion Pressure
    Control-Baseline
    3-Amino Compound0.001 nMDecreased
    Other SulfonamidesVariesVariable
  • Docking Studies : Molecular docking studies have indicated that this compound may interact with key biological targets, including enzymes related to inflammation and infection .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-propan-2-yloxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)11-7-8-13(12(14)9-11)18-10(3)4/h7-10H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANRLKAGWEVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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